
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide, also known as FPYMS, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Anti-Tubercular Activity
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide: has been investigated for its anti-tubercular potential. Tuberculosis (TB) remains a global health concern, and the search for effective drugs continues. Researchers have designed and synthesized derivatives of this compound, evaluating their activity against Mycobacterium tuberculosis H37Ra. Notably, several compounds demonstrated significant anti-TB activity, with IC50 values ranging from 1.35 to 2.18 μM . These findings suggest its potential as a novel anti-TB agent.
Anti-Fibrotic Properties
In a different context, this compound and its analogs have shown promise in combating fibrosis. Specifically, derivatives like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate exhibited better anti-fibrotic activities than existing drugs. Their IC50 values were comparable to or better than those of Pirfenidone, a known anti-fibrotic agent . These findings highlight potential applications in treating fibrotic conditions.
Cytotoxicity Studies
Researchers have also explored the cytotoxicity of these compounds. Preliminary results indicate that they are non-toxic to human cells, specifically HEK-293 (human embryonic kidney) cells . This safety profile is crucial for further drug development.
Crystallography and Structural Insights
Single crystals of certain derivatives, such as 6d , 6f , and 6n , were developed, allowing for detailed structural analysis. Understanding the molecular interactions through crystallography provides valuable insights for optimization and drug design .
Anti-Mycobacterial Activity
Beyond TB, these compounds may have broader anti-mycobacterial applications. For instance, N- (2- (piperazin-1-yl)ethyl)pyrazine-2-carboxamide and N- (2-morpholinoethyl)pyrazine-2-carboxamide exhibited promising MICs against Mycobacterium tuberculosis H37Rv . Further exploration could reveal their efficacy against other mycobacterial species.
Drug Development Prospects
Given the favorable safety profile and promising activity, researchers are likely to explore these derivatives further. Docking studies have already hinted at their suitability for drug development . Future investigations may involve optimization, pharmacokinetics, and in vivo studies.
Propiedades
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-18-9-13(8-16-18)22(19,20)17-7-11-2-3-14(15-6-11)12-4-5-21-10-12/h2-6,8-10,17H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMIUAHDITUWKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2524860.png)
![N-(4-chlorophenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2524861.png)
![5-[3-(Trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B2524863.png)
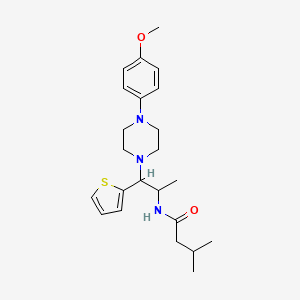
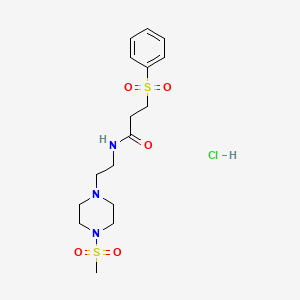

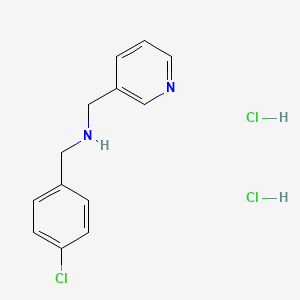
![2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid](/img/structure/B2524872.png)
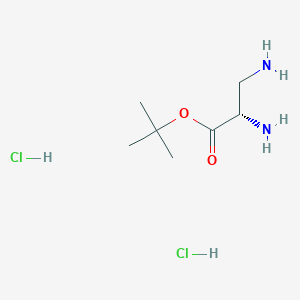
![2-[(4-methylphenyl)sulfonylamino]-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2524875.png)
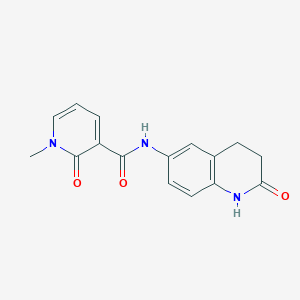
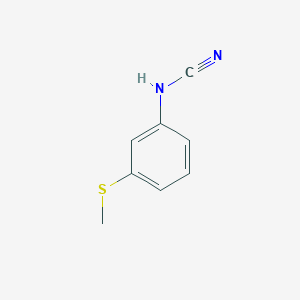
![N-(3,4-dimethylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2524878.png)
